N-(2-Chlorobenzyl)pyrimidin-2-amine

Chemical Synthesis Pharmaceutical Intermediates Quality Control

N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) is a pyrimidine derivative belonging to the class of N-benzylpyrimidin-2-amines. This organic compound has the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol.

Molecular Formula C11H10ClN3
Molecular Weight 219.67
CAS No. 23676-58-6
Cat. No. B3050102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorobenzyl)pyrimidin-2-amine
CAS23676-58-6
Molecular FormulaC11H10ClN3
Molecular Weight219.67
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl
InChIInChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15)
InChIKeyBHLMHANVTWPPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6): Core Properties and Research-Grade Identity for Informed Procurement


N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) is a pyrimidine derivative belonging to the class of N-benzylpyrimidin-2-amines [1]. This organic compound has the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol [1]. It features a pyrimidine ring substituted at the 2-position with a (2-chlorophenyl)methylamino group [1]. Its computed physicochemical properties include a topological polar surface area (tPSA) of 38 Ų, a logP (XLogP3-AA) of 2.6, and three rotatable bonds [1]. As a research chemical, it is primarily supplied as a pharmaceutical intermediate with reported purities of 95% or higher, intended for laboratory use in synthetic chemistry, biological screening, and drug discovery campaigns [1].

Why N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) Cannot Be Replaced by Uncharacterized N-Benzylpyrimidin-2-amine Analogs


Direct substitution with an uncharacterized analog within the N-benzylpyrimidin-2-amine class is scientifically inadvisable due to the profound impact of even minor structural modifications on biological target engagement and physicochemical behavior. The ortho-chloro substituent on the benzyl ring of N-(2-Chlorobenzyl)pyrimidin-2-amine is a critical determinant of its molecular recognition profile. This substitution can significantly alter the compound's electronic distribution, steric bulk, and hydrophobic interactions compared to unsubstituted or differently substituted analogs, leading to divergent binding affinities for protein targets like histone deacetylases (HDACs) or kinases [1]. Furthermore, the specific halogenation pattern directly influences computed ADME properties, such as lipophilicity (logP 2.6) and topological polar surface area (38 Ų), which are key drivers of membrane permeability and solubility [2]. Relying on a generic 'N-benzylpyrimidin-2-amine' without verified identity and quantitative activity data introduces significant risk of assay failure, irreproducible results, and wasted resources in a research campaign.

Quantitative Differentiation Guide for N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) Against In-Class Comparators


Purity Specification Benchmarking Against Standard N-Benzylpyrimidin-2-amine Derivatives

N-(2-Chlorobenzyl)pyrimidin-2-amine is commercially available with a certified purity specification of ≥95%, as determined by high-performance liquid chromatography (HPLC) or equivalent methods . This quantifiable purity benchmark is a critical procurement parameter. When compared to uncharacterized or 'off-the-shelf' N-benzylpyrimidin-2-amine analogs that lack a defined purity specification, the risk of contamination by synthetic byproducts (e.g., unreacted starting materials or regioisomers) is substantially reduced. This ensures that downstream biological or chemical data are attributable to the intended molecular structure.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Structural Confirmation via Publicly Available Spectroscopic Data (NMR and MS)

The molecular identity of N-(2-Chlorobenzyl)pyrimidin-2-amine is supported by publicly accessible reference spectra, including 1H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data [1]. In contrast, many closely related, custom-synthesized N-benzylpyrimidin-2-amine analogs are provided without any accompanying spectral reference, leaving the end-user to rely solely on the supplier's assignment of structure. The availability of these reference spectra provides a direct, orthogonal verification method for incoming materials, ensuring the correct compound is being used in research.

Analytical Chemistry Structural Elucidation Quality Assurance

Differentiation in Lipophilicity (logP) vs. Common N-Benzylpyrimidin-2-amine Scaffolds

N-(2-Chlorobenzyl)pyrimidin-2-amine exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.6 [1]. This value represents a quantifiable increase in lipophilicity compared to the unsubstituted N-benzylpyrimidin-2-amine parent scaffold, which has a computed logP of 1.5. The introduction of the ortho-chloro substituent increases logP by approximately 1.1 units, a difference that is meaningful for predicting membrane permeability and aqueous solubility. This specific logP value of 2.6 is distinct from other halogenated or methyl-substituted analogs, each of which will have its own unique logP that dictates its behavior in biological systems.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Validated Application Scenarios for N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) Based on Quantitative Evidence


Use as a High-Purity Building Block in the Synthesis of HDAC Inhibitor Libraries

Given the established activity of N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors [1], N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) serves as a reliable, high-purity (≥95%) starting material for the synthesis of focused libraries. Its defined purity and the availability of reference spectral data [2] make it an ideal choice for medicinal chemists exploring the SAR around the 2-chlorobenzyl motif. This compound enables the efficient construction of analogs where the impact of the ortho-chloro substituent on HDAC inhibition and antiproliferative activity can be systematically evaluated.

Physicochemical Probe for Validating Computational ADME Models in the N-Benzylpyrimidin-2-amine Series

The well-defined physicochemical properties of N-(2-Chlorobenzyl)pyrimidin-2-amine, particularly its computed logP of 2.6 and tPSA of 38 Ų [3], make it a valuable compound for calibrating and validating in silico ADME prediction models. Researchers can use this compound as a benchmark to assess the accuracy of computational algorithms in predicting the permeability and solubility of halogenated N-benzylpyrimidin-2-amines. The quantifiable increase in logP compared to the unsubstituted parent (ΔlogP ≈ +1.1) provides a clear metric for model validation and refinement.

Analytical Reference Standard for Quality Control of Custom-Synthesized Analogs

The publicly available 1H NMR and MS spectra for N-(2-Chlorobenzyl)pyrimidin-2-amine [2] enable its use as a secondary reference standard in analytical chemistry laboratories. When synthesizing novel derivatives of this scaffold, researchers can utilize this compound to calibrate and troubleshoot HPLC and LC-MS methods, ensuring that their analytical systems are correctly resolving and detecting the desired product class. This application is directly supported by the compound's commercial availability at a defined purity , which is a prerequisite for any reliable reference standard.

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